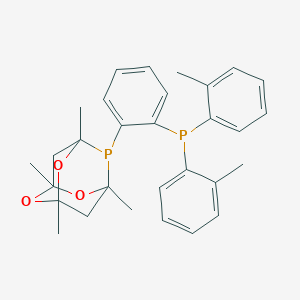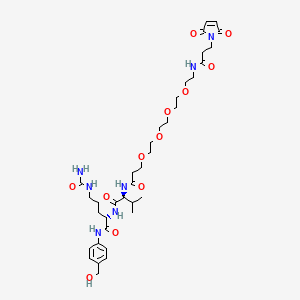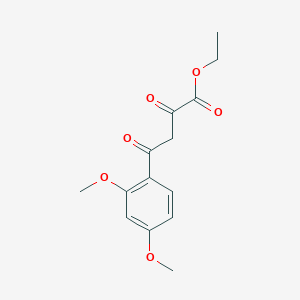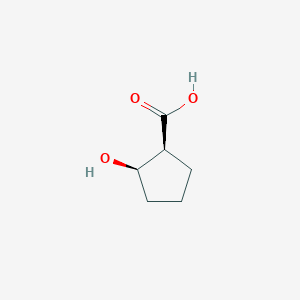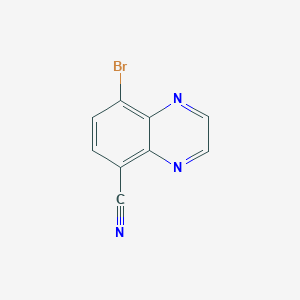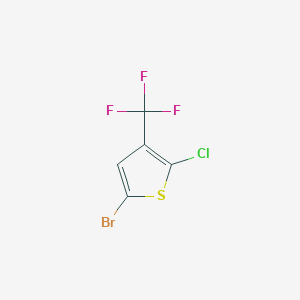
5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo (trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated .Molecular Structure Analysis
The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods . For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) .Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The reactivity of “5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene” in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from studies on similar compounds. The trifluoromethyl group is strongly electron withdrawing, indicating that, unlike fluorine, the trifluoromethyl group can be treated as a purely electron-withdrawing group .科学的研究の応用
Synthesis and Reactivity
The scientific applications of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene are centered around its synthesis and reactivity, particularly in the formation of novel fluoro-organic compounds. For example, protonation and subsequent reactions of thiophene derivatives in Brønsted superacids have been shown to generate short-lived and reactive trifluoroalkyl carbocations. These cations engage in various reactions with (hetero)aromatic π-nucleophiles, leading to the formation of new fluoro-organics within the thiophene family through processes like arylation, hydrodehalogenation, or electrophilic "dimerization" (Khoroshilova & Vasilyev, 2020).
Pharmaceutical Applications
While focusing on non-drug-related aspects, the Suzuki cross-coupling reaction has been utilized to synthesize various derivatives of thiophene, which show potential for pharmacological applications. These derivatives, created by reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids, have exhibited significant biofilm inhibition and anti-thrombolytic activities, suggesting their relevance in medicinal chemistry (Ikram et al., 2015).
Material Science Applications
In the realm of material science, the manipulation of thiophene derivatives has shown promise in tuning the optical properties and enhancing the solid-state emission of poly(thiophene)s. The introduction of various functional groups to the thiophene structure significantly impacts its electronic and steric properties, which are crucial for its application in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
作用機序
Target of Action
This compound is often used in organic synthesis and as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, among others.
将来の方向性
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYLOZYXJZNLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



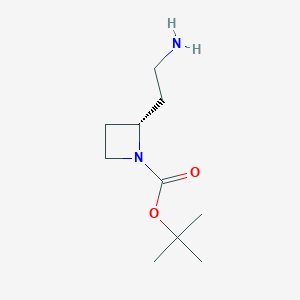
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
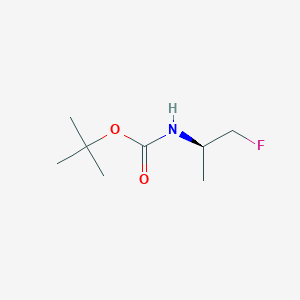
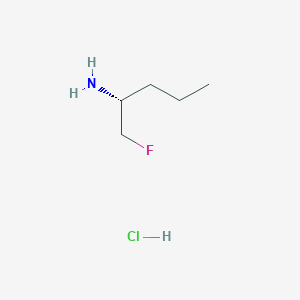
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

